

nickel oxalate synthesis from nickel sulfate and oxalic acid

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Compound of Interest

Compound Name: Nickel oxalate

Cat. No.: B3053607

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An In-depth Technical Guide to the Synthesis of **Nickel Oxalate** from Nickel Sulfate and Oxalic Acid

Introduction

Nickel oxalate, with the chemical formula NiC_2O_4 , is an inorganic compound that typically exists as a dihydrate, $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.^[1] It presents as a light green crystalline solid and is characterized by its low solubility in water.^{[1][2]} This compound is of significant interest in materials science and chemistry, primarily serving as a crucial precursor for the synthesis of high-purity nickel oxide (NiO) or metallic nickel powders and nanostructures.^[1] The thermal decomposition of **nickel oxalate** is a clean process, yielding fine NiO particles valuable for applications in catalysis, battery manufacturing, and ceramics.^{[1][3]}

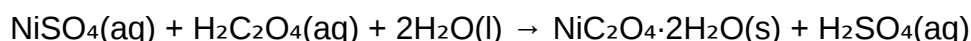
The synthesis of **nickel oxalate** is most commonly achieved through a straightforward and controllable precipitation reaction in an aqueous solution.^[1] This guide provides a comprehensive overview of the synthesis of **nickel oxalate** from nickel sulfate and oxalic acid, detailing experimental protocols, critical parameters, and characterization data for researchers and professionals in drug development and materials science.

Synthesis Reaction and Mechanism

The synthesis is based on a precipitation reaction where aqueous solutions of nickel sulfate and oxalic acid are mixed. The low solubility of **nickel oxalate** in water drives the reaction,

leading to its precipitation as a solid. The dihydrate form is the most stable under ambient conditions.[1]

The balanced chemical equation for the reaction is:



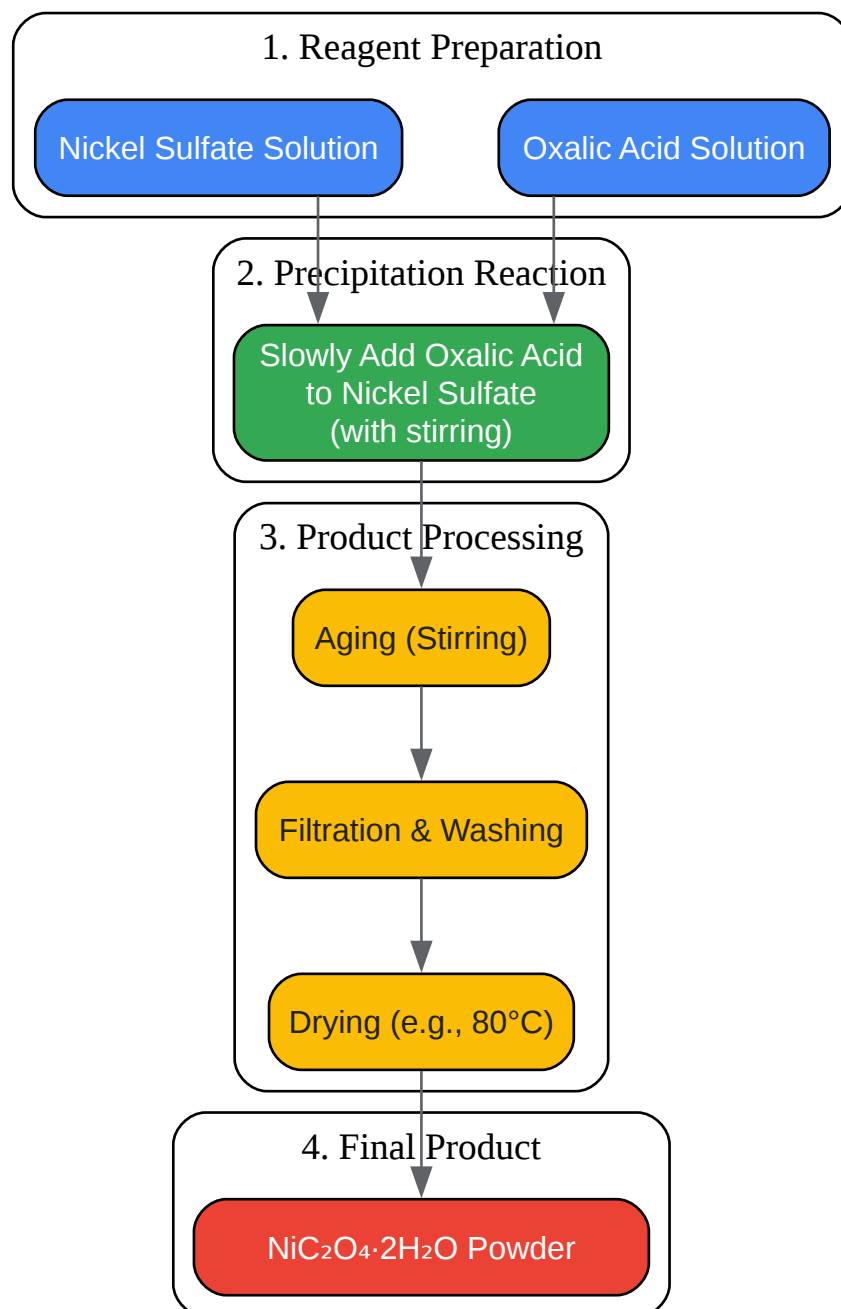
Experimental Protocols

This section outlines a generalized procedure for the synthesis of **nickel oxalate** via precipitation, followed by specific examples from cited literature.

General Laboratory Procedure

- **Reagent Preparation:** Prepare separate aqueous solutions of nickel sulfate (NiSO_4) and oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) at desired molar concentrations. For instance, two-molar solutions of each reactant can be prepared using double-distilled water.[4]
- **Reaction Setup:** Place the nickel sulfate solution in a reaction vessel equipped with a magnetic stirrer.
- **Precipitation:** While continuously stirring the nickel sulfate solution, slowly add the oxalic acid solution. The rate of addition and stirring speed are critical parameters for controlling particle size and morphology.
- **Aging:** After the complete addition of oxalic acid, continue stirring the mixture for a specified period (e.g., 30 minutes to 24 hours) to allow the precipitate to age.[4][5][6] This step promotes crystal growth and improves the filterability of the product.
- **Filtration and Washing:** Separate the light green **nickel oxalate** precipitate from the solution via vacuum filtration.[4][7] Wash the collected solid multiple times with distilled water to remove unreacted reagents and byproducts, such as sulfuric acid. Washing with acetone can also be performed to aid in drying.[7]
- **Drying:** Dry the purified precipitate in an oven at a controlled temperature (e.g., 80°C for 24 hours) to remove residual water and obtain the final **nickel oxalate** dihydrate product.[3]

Workflow for Nickel Oxalate Synthesis



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Caption: General experimental workflow for **nickel oxalate** synthesis.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the synthesis parameters and product characteristics.

Table 1: Summary of Experimental Synthesis Parameters

Precursor (s)	Reactant Concentration	Temperature	pH	Stirring Speed	Duration	Reference
NiSO ₄ , H ₂ C ₂ O ₄	2 M (each)	Ambient	Not Specified	1200-1500 rpm	30 min	[4]
NiCl ₂ , H ₂ C ₂ O ₄	1:1 molar ratio	Room Temp (~25°C)	Not Specified	Not Specified	24 hours	[5]
Leached Ni solution, H ₂ C ₂ O ₄	Not Specified	Ambient	1	Not Specified	24 hours	[6]
Leached Ni solution, H ₂ C ₂ O ₄	Not Specified	90°C	1.5	Not Specified	Not Specified	[8]
NiCl ₂ , H ₂ C ₂ O ₄	Ni: 120-180 g/L	60-70°C	8.0-9.0	Stirring	Until Ni ≤0.5g/L	[9]
Mixed metal solution, H ₂ C ₂ O ₄	Not Specified	50°C	Not Specified	250 rpm	60 min	[10]

Note on pH: The pH of the reaction medium is a critical factor influencing the precipitation efficiency and purity of the product. Studies show that **nickel oxalate** has low solubility at a pH between 1 and 2.5.[6][8][11] However, overall extraction efficiency can continue to increase up to pH 5.[12] For specific morphologies like dendrites from a chloride precursor, a much higher pH (8.0-9.0) using ammonia is required.[9]

Table 2: Characterization Data of Synthesized Nickel Oxalate

Property	Value / Observation	Analytical Method	Reference
Appearance	Light green precipitate/powder	Visual	[1][4]
Yield	~30-35%	Gravimetric	[4]
Purity	96.06% Ni	Not Specified	[6]
Morphology	Dendritic crystals	SEM	[9]
Flower-like morphology	SEM	[5][13]	
Agglomerated particles	SEM	[6]	
Crystal Structure	NiC ₂ O ₄ ·2H ₂ O	XRD	[3]

Thermal Decomposition

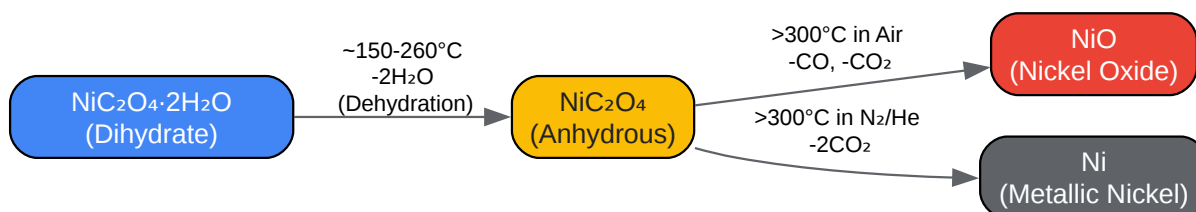
One of the primary applications of **nickel oxalate** is its use as a precursor for nickel oxide (NiO) via thermal decomposition (calcination).[1] The process involves two main stages: dehydration followed by the decomposition of the anhydrous oxalate.

- Dehydration: The two water molecules are removed. This process can occur in steps, with lattice water being removed at lower temperatures (up to 150°C) and coordinated water at higher temperatures (up to ~260°C).[7]
- Decomposition: The anhydrous **nickel oxalate** decomposes into nickel oxide (in air or oxygen) or metallic nickel (in an inert or reducing atmosphere).[1][14] In air, the decomposition typically occurs in the temperature range of 290-370°C, releasing carbon dioxide and carbon monoxide.[7][14]

The overall decomposition reaction in air is: $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + \frac{1}{2}\text{O}_2(\text{g}) \rightarrow \text{NiO}(\text{s}) + 2\text{CO}_2(\text{g}) + 2\text{H}_2\text{O}(\text{g})$

In an inert atmosphere, the reaction is: $\text{NiC}_2\text{O}_4(\text{s}) \rightarrow \text{Ni}(\text{s}) + 2\text{CO}_2(\text{g})$ [3]

Thermal Decomposition Pathway



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Caption: Thermal decomposition pathways of **nickel oxalate** dihydrate.

Table 3: Key Thermal Decomposition Temperatures

Process	Temperature Range (°C)	Atmosphere	Final Product	Reference
Dehydration	up to ~260°C	Air	Anhydrous NiC_2O_4	[7]
Decomposition	~300 - 370°C	Vacuum	Metallic Ni + Surface NiO	[14]
Decomposition	290 - 320°C	Air	NiO_{1+x} (non-stoichiometric)	[7]
Decomposition	>400°C	Vacuum	Metallic Ni	[14]

Conclusion

The synthesis of **nickel oxalate** from nickel sulfate and oxalic acid is a robust and highly adaptable precipitation method. Key experimental variables such as pH, temperature, reactant concentration, and reaction time significantly influence the yield, purity, and morphology of the final product. The synthesized **nickel oxalate** serves as an excellent precursor for producing nanostructured nickel oxide or metallic nickel through controlled thermal decomposition. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to reliably produce and utilize **nickel oxalate** for various advanced applications.

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